molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

カタログ番号 B109636
CAS番号: 137160-11-3
分子量: 339.9 g/mol
InChIキー: CKAKVKWRMCAYJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The chemical name of Cerestat is N-(3-Ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride . Its molecular formula is C20H21N3.HCl . The molecular weight is 339.86 .


Physical And Chemical Properties Analysis

This compound is soluble to 50 mM in water and to 100 mM in DMSO .

Relevant Papers Several papers have been identified that discuss this compound. These include studies on its neuroprotective properties following controlled cortical impact injury , and its effects on functional and morphological outcomes in rat focal cerebral ischemia . These papers provide valuable insights into the properties and potential applications of this compound.

科学的研究の応用

虚血性脳卒中の神経保護

Cerestatは、局所虚血のラットモデルにおいて神経保護効果を示すことが示されています。NMDA受容体の強力な非競合的アンタゴニストとして作用し、脳卒中イベント後の梗塞容積を減少させ、機能的転帰を改善するのに役立ちます。 このアプリケーションは、脳卒中治療の開発において重要です .

NMDA受容体に対する選択性

This compoundは、σ受容体よりもNMDA受容体に対して70倍以上の選択性を示し、NMDA受容体の過剰活動が関与するアルツハイマー病やてんかんなどの神経疾患における標的化研究に最適な候補です .

神経細胞壊死の減少

This compoundは、一時的な局所虚血のラットモデルにおいて、皮質および線条体の神経細胞壊死を減少させます。 これは、急性神経変性疾患における潜在的な応用と、神経の完全性を維持する役割を示唆しています .

薬理学的研究ツール

強力なNMDA受容体アンタゴニストとして、this compoundは、これらの受容体がさまざまなCNS機能や病態において果たす役割を研究するための貴重な薬理学的ツールとして役立ち、脳におけるグルタミン酸作動性シグナル伝達の理解に役立ちます .

神経変性疾患治療の可能性

This compoundは、神経保護作用により、ハンチントン病や筋萎縮性側索硬化症(ALS)など、興奮毒性が寄与する神経変性疾患の治療法の研究に応用できる可能性があります .

シナプス可塑性の調節

This compoundを含む研究は、学習と記憶に不可欠なシナプス可塑性の調節に関する洞察を提供できます。 これは、新しい認知増強剤や認知障害の治療法の開発につながる可能性があります .

疼痛経路の探求

This compoundは、疼痛伝達に関与するNMDA受容体に作用するため、疼痛経路を探求し、慢性疼痛管理のための新しい鎮痛剤を開発するのに役立つ化合物です .

精神障害の調査

NMDA受容体が精神障害に関与していることから、this compoundは、統合失調症やうつ病などの病態生理を調査し、新しい治療アプローチにつながる可能性があります .

特性

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerestat
Reactant of Route 2
Cerestat
Reactant of Route 3
Reactant of Route 3
Cerestat
Reactant of Route 4
Cerestat
Reactant of Route 5
Reactant of Route 5
Cerestat
Reactant of Route 6
Cerestat

Q & A

Q1: What is the primary mechanism of action for Cerestat?

A1: this compound functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does this compound's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that this compound exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While this compound can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate this compound's neuroprotective potential?

A3: this compound's neuroprotective effects have been explored in various experimental models. These include:

  • Focal Cerebral Ischemia: this compound demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]
  • Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that this compound treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]
  • Spinal Cord Injury: Research in a rat spinal cord contusion model showed that this compound, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []
  • Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that this compound has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of this compound's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into this compound's pharmacokinetics:

  • Administration: Intravenous infusion is the primary route of administration explored for this compound. []
  • Clearance: this compound exhibits a clearance rate of approximately 125 +/- 55 L/h. []
  • Volume of Distribution: The volume of distribution for this compound is estimated to be 537 +/- 1,261. []
  • Tolerability and Side Effects: While generally well-tolerated at lower doses, this compound infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of this compound as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, this compound, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

  • Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on this compound and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like this compound has encountered challenges, research in this field continues. Future directions include:

  • Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []
  • Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []
  • Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。